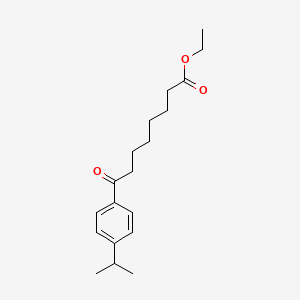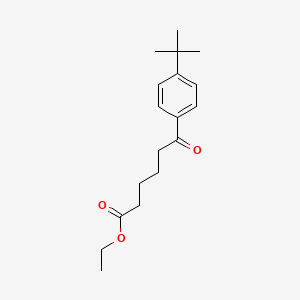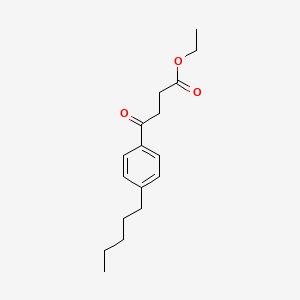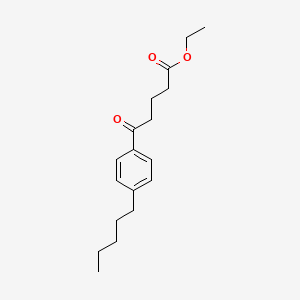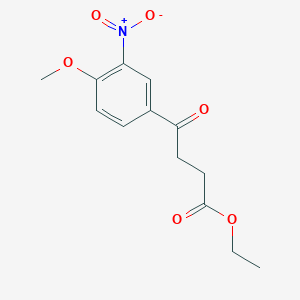
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . A novel nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine .Molecular Structure Analysis
The molecular structure of a similar compound, 4’-Methoxy-3’-nitroacetophenone, has a molecular weight of 195.1721 . The structure of the compound can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Synthesis of Cyclic Hydroxamic Acids and Lactams
- Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is used in the synthesis of cyclic hydroxamic acids, which are important due to their occurrence in natural products and potential biological activities (Hartenstein & Sicker, 1993).
Synthesis of O-vinyl Oximes and Penicillins
- This compound serves as a precursor in the synthesis of O-vinyl oximes and derived penicillins, demonstrating its utility in pharmaceutical chemistry (Stachulski, 1991).
Facile Synthesis of Pyrazol-4-yl- and 2H-chromene-based Substituted Anilines
- A facile one-pot synthetic method utilizes this compound for producing pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds exhibit significant antibacterial and antifungal activity (Banoji et al., 2022).
Total Synthesis of Aureothin and N-acetylaureothamine
- It is also involved in the total synthesis of nitrophenyl pyrones like aureothin and N-acetylaureothamine, highlighting its role in complex organic syntheses (Jacobsen et al., 2005).
Bioreduction Optimization
- Ethyl 4-chloro-3-oxobutyrate, a related compound, is used to optimize the bioreduction process in producing high-quality pharmaceutical products (Chen et al., 2002).
Biosynthesis in Film Sherries
- Ethyl 4-oxobutyrate, another related compound, plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, indicating its importance in food chemistry (Fagan et al., 1981).
Reductive Monoalkylation of Nitro Aryls
- This compound is crucial in the reductive monoalkylation of nitro aryls, a process significant in organic and medicinal chemistry (Sydnes et al., 2008).
Crystal and Molecular Structure Studies
- Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a structurally similar compound, is studied for its crystal and molecular structure, useful in understanding the properties of related organic compounds (Kaur et al., 2012).
Potential Anticancer Agents
- Derivatives of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles, synthesized from ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates, show potential as anticancer agents (Soliman & Shafik, 1975).
Propiedades
IUPAC Name |
ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYYJDMELCTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645840 |
Source


|
| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate | |
CAS RN |
898758-89-9 |
Source


|
| Record name | Ethyl 4-methoxy-3-nitro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











